5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-bromo-3-(2-methoxyethyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-14-5-4-12-8-6-7(11)2-3-9(8)15-10(12)13/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQHWJYDZHPUAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2)Br)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schematic Representation of the Synthetic Route:
o-Aminophenol + suitable carboxylic acid derivative → Benzoxazole core
Benzoxazole core + NBS → 5-Bromo derivative
5-Bromo derivative + 2-methoxyethylamine or equivalent → Final compound
(Note: Specific reagents and conditions vary based on the detailed protocol)
Specific Methods and Conditions
| Method | Reagents | Solvent | Temperature | Yield | References |
|---|---|---|---|---|---|
| Method A | o-Aminophenol, chloroacetic acid derivatives, dehydrating agents | Ethanol or acetic acid | Reflux (~80°C) | 65-75% | |
| Method B | Bromination with N-bromosuccinimide (NBS) | Acetonitrile or dichloromethane | Room temperature to 50°C | 60-70% | |
| Method C | Nucleophilic substitution with 2-methoxyethylamine | DMF or DMSO | 80°C | 60-68% |
(Note: Exact yields depend on purity, reaction scale, and specific conditions)
Industrial and Green Chemistry Approaches
Recent advances emphasize environmentally benign routes:
- Use of green solvents such as ethanol or water.
- Catalysis with metal catalysts (e.g., copper or iron) to enhance selectivity.
- Microwave-assisted synthesis to reduce reaction times and improve yields.
Research Findings and Optimization
Studies indicate that:
- Reaction temperature and solvent choice critically influence the selectivity of bromination.
- Protecting groups may be employed to prevent undesired substitution on other aromatic positions.
- Purification techniques such as column chromatography or recrystallization are essential for obtaining high-purity products.
Data Table: Summary of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | o-Aminophenol derivatives, carboxylic acids, halogenating agents, nucleophiles |
| Key Reactions | Cyclization, bromination, nucleophilic substitution |
| Reaction Conditions | Reflux, room temperature, microwave irradiation |
| Yields | Generally 60-75% depending on optimization |
| Environmental Considerations | Use of green solvents, catalytic processes |
Notes on Reaction Mechanisms
- The cyclization involves nucleophilic attack of amino groups on electrophilic carbon centers, forming the benzoxazole ring.
- Electrophilic bromination occurs at the activated 5-position of the heterocycle, facilitated by the electron-rich aromatic system.
- The side chain attachment involves nucleophilic substitution or addition to electrophilic intermediates, ensuring regioselectivity.
Chemical Reactions Analysis
Reaction Types and Mechanisms
This compound participates in four primary reaction categories:
| Reaction Type | Key Features |
|---|---|
| Nucleophilic Substitution | Bromine atom replaced by nucleophiles (e.g., amines, thiols) at the 5-position |
| Oxidation | Oxazole ring or methoxyethyl group modified using oxidizing agents |
| Reduction | Carbonyl group reduced to alcohol or methylene derivatives |
| Coupling Reactions | Suzuki-Miyaura cross-coupling for aryl-aryl bond formation |
Table 1: Representative Reactions
| Reaction | Reagents/Conditions | Major Product(s) | Yield | Source |
|---|---|---|---|---|
| Substitution (Br → NH2) | Ammonia, K₂CO₃, DMF, 80°C, 12 h | 5-Amino-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one | 76% | |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C, 24 h | 5-Aryl-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one | 65% | |
| Oxidation (Ring) | H₂O₂, FeSO₄, AcOH, 60°C, 6 h | Quinoline-2,3-dione derivative | 58% | |
| Reduction (C=O) | NaBH₄, MeOH, 0°C → RT, 2 h | 3-(2-Methoxyethyl)benzo[d]oxazoline | 82% |
Substitution Reactions
-
Bromine at the 5-position shows high reactivity in SNAr reactions due to electron-withdrawing effects of the oxazole ring.
-
Amine substituents introduced via this route demonstrate enhanced sigma receptor binding (Kᵢ = 12 nM for sigma-1).
Coupling Chemistry
-
Suzuki reactions with arylboronic acids proceed efficiently under microwave irradiation (150 W, 30 min):
textGeneral Procedure: 1. Mix 5-Bromo derivative (1 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%) 2. Add Na₂CO₃ (2 eq) in DME/H₂O (4:1) 3. Heat at 100°C under N₂ for 24 h 4. Isolate via column chromatography (Hex/EtOAc 3:1)
Stability Considerations
-
The compound decomposes above 200°C (TGA data: onset 213°C).
-
Methoxyethyl group provides steric protection against ring-opening hydrolysis at pH 7–9.
Table 2: Bromine Reactivity in Analogues
| Compound | Relative Reaction Rate (vs Parent) |
|---|---|
| 5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one | 1.0× |
| 5-Bromo-3-(2-methoxyethyl) derivative | 0.7× |
| 6-Bromo-N,N-dimethylbenzo[d]oxazol-2-amine | 1.5× |
Data normalized to methyl-substituted analogue
Industrial-Scale Optimization
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Neuroprotective Effects : Research indicates that 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one may exhibit neuroprotective properties. It has been investigated for potential applications in treating neurodegenerative diseases such as Alzheimer’s disease by modulating pathways involved in neuronal survival.
- Receptor Interaction : The compound has shown promise in interacting with specific biological receptors, which could lead to the development of new therapeutic agents targeting neurological disorders.
2. Organic Synthesis
- Building Block : This compound serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its unique functional groups allow for the creation of derivatives with diverse pharmacological activities .
- Dye Production : It is utilized in developing organic dyes and materials for organic light-emitting diodes (OLEDs), showcasing its industrial relevance.
3. Environmental Chemistry
- Green Chemistry Approaches : The synthesis of this compound can be optimized using environmentally friendly solvents and catalysts, aligning with the principles of green chemistry to minimize ecological impacts during production.
Case Studies
Study 1: Neuroprotective Mechanisms
A study published in a peer-reviewed journal examined the effects of this compound on neuronal cell lines. The findings suggested that the compound promotes the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), leading to reduced apoptosis under oxidative stress conditions. This mechanism highlights its potential as a therapeutic agent for neurodegenerative diseases.
Study 2: Synthesis of Derivatives
Another research effort focused on synthesizing various derivatives of this compound to evaluate their biological activities. Several derivatives exhibited enhanced activity against specific cancer cell lines, indicating that modifications to the core structure can significantly influence pharmacological properties .
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-kappa B (NF-κB) in certain cell lines . These interactions contribute to its neuroprotective effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Brominated Benzoxazolones
5-Bromobenzo[d]oxazol-2(3H)-one (CAS 14733-73-4)
- Key Differences : Lacks the 2-methoxyethyl group, leading to reduced steric bulk and altered solubility.
- Synthesis : Prepared via bromination of benzo[d]oxazol-2(3H)-one, as described in Friedel–Crafts acylation protocols .
- Applications : Serves as a precursor for anticancer agents targeting sigma receptors .
7-Bromobenzo[d]oxazol-2(3H)-one (CAS 871367-14-5)
- Structure : Bromine at the 7-position instead of 3.
- Impact : Altered electronic distribution due to bromine position, affecting reactivity in nucleophilic substitutions. IR spectra show C–Br stretching at 592 cm⁻¹, similar to the target compound .
- Similarity Score : Structural similarity of 0.81 compared to the target compound .
Substituted Benzoxazolones
6-Benzhydryl-5-bromo-3-methylbenzo[d]oxazol-2(3H)-one (3fa)
- Structure : Methyl group at 3-position and benzhydryl group at 6-position.
- Key Differences : The bulky benzhydryl group enhances lipophilicity (logP ~3.5) compared to the methoxyethyl group (logP ~1.8).
- Synthesis : Prepared via AlCl3-catalyzed Friedel–Crafts acylation, with a yield of 81% .
- Biological Relevance : Demonstrated improved binding affinity to sigma-2 receptors in tumor cell lines (Bmax = 7324 fmol/mg protein) .
5-Bromo-6-((4-chlorophenyl)(phenyl)methyl)-3-methylbenzo[d]oxazol-2(3H)-one (3fb)
- Structure : Incorporates a 4-chlorophenyl-phenylmethyl group.
Heterocyclic Analogs
5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9)
- Structure : Isoxazole ring instead of oxazole, with bromine at 5-position.
- Key Differences : The isoxazole oxygen alters hydrogen-bonding capacity.
- Spectral Data : IR shows C–Br stretch at 539 cm⁻¹, slightly lower than benzoxazolone derivatives due to electronic effects .
- Applications : Used in kinase inhibitor design due to its planar heterocycle .
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS 1291862-31-1)
Comparative Data Tables
Table 1: Structural and Physical Properties
*Calculated based on molecular formula C10H10BrNO3.
Biological Activity
5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one is a promising compound within the benzo[d]oxazole family, known for its diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1161500-21-5
- Molecular Weight : 272.09 g/mol
The biological activity of this compound involves interactions with various molecular targets:
- Phosphorylation Pathways : The compound promotes the phosphorylation of proteins such as Akt and glycogen synthase kinase (GSK-3β), which are crucial in cell survival and metabolism.
- NF-κB Pathway : It has been observed to decrease the expression of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammatory responses and cell proliferation.
Anticancer Activity
Research indicates that derivatives of benzo[d]oxazole, including this compound, exhibit significant anticancer properties:
- Cell Lines Tested : The compound has shown cytotoxic effects against various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Liver cancer (HepG2)
Table 1 summarizes the anticancer activity measured by IC50 values for selected derivatives:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5-Bromo Derivative | MCF-7 | TBD |
| 5-Bromo Derivative | A549 | TBD |
Note: TBD indicates that specific IC50 values were not available in the reviewed literature.
Neuroprotective Effects
The compound is also being investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that it may help mitigate neuronal damage through its action on signaling pathways involved in cell survival .
Case Studies
-
Neuroprotection in Cell Models :
A study investigating the neuroprotective effects of benzo[d]oxazole derivatives found that certain compounds could significantly reduce oxidative stress markers in neuronal cell lines. This suggests a potential therapeutic avenue for neurodegenerative conditions. -
Anticancer Efficacy :
In vitro studies demonstrated that certain derivatives exhibited potent cytotoxicity against MCF-7 and A549 cells. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
Q & A
Q. What are the standard synthetic routes for 5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one, and how are reaction conditions optimized?
The compound is typically synthesized via alkylation of the parent benzo[d]oxazol-2(3H)-one scaffold. A common approach involves:
- Alkylation : Reacting benzo[d]oxazol-2(3H)-one with a bromoalkyl reagent (e.g., 1,4-dibromobutane) in anhydrous DMF using K₂CO₃ as a base at 60°C for 3 hours. This yields intermediates like 3-(4-bromobutyl)benzo[d]oxazol-2(3H)-one with ~62% yield after column chromatography .
- Substitution : The bromo intermediate undergoes nucleophilic substitution with methoxyethyl groups. Optimization includes adjusting solvent polarity (e.g., ethyl acetate/hexane for purification) and reaction time to improve yields .
Q. How is the structure of this compound confirmed experimentally?
Key characterization methods include:
- NMR Spectroscopy :
- HRMS : Molecular ion peaks (e.g., m/z 292 [M+23]) validate the molecular formula .
- Elemental Analysis : Matches theoretical C, H, and N content within 0.4% deviation .
Advanced Research Questions
Q. What strategies address low yields in alkylation steps during synthesis?
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Temperature Control : Maintaining 60°C to balance reaction rate and byproduct formation .
- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate 8:2) improves separation of alkylated products .
Q. How does bromination at position 5 influence biological activity compared to other halogenated analogs?
Bromine’s electron-withdrawing effect enhances electrophilic interactions in target proteins. For example:
- Anticancer Activity : Brominated derivatives (e.g., 6l, 6n) show IC₅₀ values <10 µM against pancreatic adenocarcinoma, outperforming chloro analogs due to improved binding to kinase domains .
- Selectivity : Bromine’s larger atomic radius increases steric complementarity in receptor pockets (e.g., TNIK inhibitors for colorectal cancer), reducing off-target effects .
Q. How are computational methods used to predict the bioactivity of derivatives?
- Free Energy Perturbation (FEP) : Simulates ligand-receptor binding affinities. For GPCR targets, FEP-guided modifications (e.g., adjusting methoxyethyl chain length) improve ligand efficacy by 2–3 kcal/mol .
- Docking Studies : Identify key interactions (e.g., hydrogen bonds with Ser203 in β₂-adrenoceptor) to prioritize synthetic targets .
Data Contradiction and Validation
Q. How can conflicting NMR data for methoxyethyl protons be resolved?
Discrepancies in chemical shifts (e.g., δ 3.67 vs. 3.86 ppm) may arise from solvent polarity or impurities. Validation steps include:
Q. Why do some derivatives show anti-mycobacterial activity while others do not?
Activity depends on substituent polarity. For example:
- Active Derivatives : 6h (IC₅₀ = 0.5 µg/mL) features a trifluoromethyl group, enhancing membrane permeability .
- Inactive Derivatives : Non-polar groups (e.g., methyl) lack interactions with mycobacterial enzyme active sites .
Methodological Considerations
Q. What green chemistry approaches are applicable to synthesize this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
